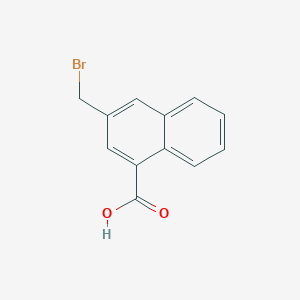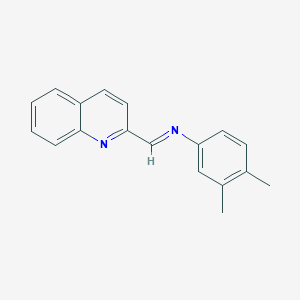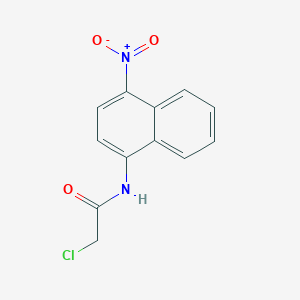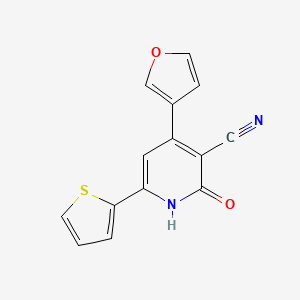
(1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)boronic acid is a boronic acid derivative that features an indazole ring substituted with a tert-butoxycarbonyl group and a boronic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)boronic acid typically involves the borylation of an indazole precursor. One common method includes the use of bis(neopentyl glycolato)diboron as a borylation reagent in the presence of a rhodium catalyst . The reaction conditions often involve heating the mixture to facilitate the formation of the boronic acid derivative.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities. This includes controlling temperature, pressure, and the use of appropriate solvents to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid moiety can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Solvents: Tetrahydrofuran (THF), dichloromethane, and water are commonly used solvents.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Resulting from oxidation reactions.
Scientific Research Applications
(1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
- 1-(tert-Butoxycarbonyl)indole-2-boronic acid
- N-Boc-indole-2-boronic acid
- N-Boc-1H-pyrazole-4-boronic acid
Uniqueness: (1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)boronic acid is unique due to its indazole ring structure, which provides distinct electronic properties compared to other boronic acids. This uniqueness makes it particularly useful in specific Suzuki-Miyaura coupling reactions where the electronic properties of the indazole ring can influence the reaction outcome.
Properties
Molecular Formula |
C12H15BN2O4 |
|---|---|
Molecular Weight |
262.07 g/mol |
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-3-yl]boronic acid |
InChI |
InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-9-7-5-4-6-8(9)10(14-15)13(17)18/h4-7,17-18H,1-3H3 |
InChI Key |
CRIFMWKASCWEDL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NN(C2=CC=CC=C12)C(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3aR,4R,5R,6aS)-5-hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B11853182.png)



![4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11853217.png)


![2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one hydrochloride](/img/structure/B11853234.png)


![Cyclohexanol, 2-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-, cis-](/img/structure/B11853255.png)
![7-Methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B11853259.png)
